molecular formula C20H14N2O10S3 B1203021 Amaranth (free acid) CAS No. 642-59-1

Amaranth (free acid)

Cat. No.: B1203021
CAS No.: 642-59-1
M. Wt: 538.5 g/mol
InChI Key: IRPXADUBAQAOKL-UHFFFAOYSA-N
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Description

Amaranth (free acid) is a complex organic compound with the molecular formula C20H14N2O10S3 and a molecular weight of 538.53 g/mol . This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amaranth (free acid) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the successful formation of the azo bond .

Chemical Reactions Analysis

Types of Reactions

Amaranth (free acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Amaranth (free acid) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amaranth (free acid) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dye applications .

Properties

CAS No.

642-59-1

Molecular Formula

C20H14N2O10S3

Molecular Weight

538.5 g/mol

IUPAC Name

3-hydroxy-4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C20H14N2O10S3/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32)

InChI Key

IRPXADUBAQAOKL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O

642-59-1

Synonyms

Acid Red 27
Amaranth Dye
AR27 Compound
Azorubin S
C.I. Acid Red 27
C.I. Food Red 9
Compound, AR27
FD and C Red No. 2
Red Dye No. 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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